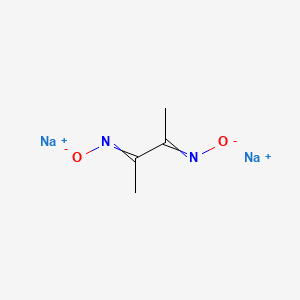

2,3-Butanedione, dioxime, disodium salt

Vue d'ensemble

Description

2,3-Butanedione, dioxime, disodium salt is a chemical compound with the molecular formula C₄H₆N₂Na₂O₂. It is a derivative of 2,3-butanedione dioxime, where the hydrogen atoms are replaced by sodium ions. This compound is known for its chelating properties and is used in various chemical and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-butanedione, dioxime, disodium salt typically involves the reaction of 2,3-butanedione (also known as diacetyl) with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:

-

Formation of 2,3-butanedione dioxime

- 2,3-butanedione reacts with hydroxylamine hydrochloride to form 2,3-butanedione dioxime.

- Reaction conditions: aqueous medium, room temperature, and stirring for several hours.

-

Conversion to disodium salt

- The 2,3-butanedione dioxime is then treated with sodium hydroxide to form the disodium salt.

- Reaction conditions: aqueous medium, room temperature, and stirring until complete dissolution.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

- Continuous stirring and controlled temperature conditions to ensure complete reaction.

- Purification steps such as filtration and recrystallization to obtain the pure disodium salt.

Analyse Des Réactions Chimiques

Types of Reactions

2,3-Butanedione, dioxime, disodium salt undergoes various chemical reactions, including:

-

Chelation

- It forms stable complexes with metal ions, particularly nickel and cobalt.

- Common reagents: metal salts (e.g., nickel chloride, cobalt sulfate).

-

Oxidation

- It can be oxidized to form corresponding oximes and other derivatives.

- Common reagents: oxidizing agents such as hydrogen peroxide.

-

Substitution

- It can undergo substitution reactions where the sodium ions are replaced by other cations.

- Common reagents: various metal salts.

Major Products Formed

Nickel and cobalt complexes: These are formed through chelation reactions and are used in various analytical and industrial applications.

Oxime derivatives: Formed through oxidation reactions, these derivatives have applications in organic synthesis.

Applications De Recherche Scientifique

Analytical Chemistry

Detection of Metals

Dimethylglyoxime disodium salt is primarily used as a reagent for the detection of nickel and palladium in various samples. Its high solubility and stability make it a reliable method for metal analysis in environmental and industrial applications. The compound forms colored complexes with nickel ions, facilitating quantitative precipitation methods for nickel(II) detection .

Metal Ion Complexation

The compound's ability to form stable complexes with transition metals is crucial in analytical procedures. For instance, it has been shown to effectively precipitate nickel(II) salts, which can be quantified using spectrophotometric methods .

Coordination Chemistry

Ligand Properties

In coordination chemistry, dimethylglyoxime acts as a bidentate ligand. It enhances the stability and solubility of metal ions in solution, which is vital for developing catalysts in various chemical reactions . The coordination of metal ions with this compound can lead to the formation of complexes that exhibit unique catalytic properties.

Catalyst Development

Research has indicated that dimethylglyoxime-based complexes can serve as effective catalysts in organic synthesis reactions. These properties are exploited in designing new catalytic systems for industrial applications .

Pharmaceutical Research

Stabilization of Active Ingredients

In pharmaceutical formulations, dimethylglyoxime disodium salt is explored for its potential to stabilize active pharmaceutical ingredients (APIs). Its ability to form complexes with metal ions can enhance the efficacy and shelf-life of certain medications by preventing degradation .

Drug Delivery Systems

The compound's properties are also being investigated for use in drug delivery systems. By forming complexes with drugs or other therapeutic agents, it may improve bioavailability and targeted delivery .

Food Safety Testing

Trace Metal Analysis

Dimethylglyoxime disodium salt plays a significant role in food safety testing by detecting trace metals in food products. This application ensures compliance with safety regulations and helps protect consumer health from harmful metal exposure .

Regulatory Compliance

Its use in food safety testing aligns with regulatory standards aimed at minimizing heavy metal contamination in food products. Analytical methods utilizing this compound contribute to maintaining food quality and safety .

Material Science

Polymeric Material Synthesis

In material science, dimethylglyoxime is utilized in synthesizing polymeric materials. Its incorporation into polymer matrices can enhance specific properties such as durability and resistance to environmental factors .

Advanced Material Development

Research indicates that the unique properties of dimethylglyoxime-based materials can lead to the development of advanced composites with tailored characteristics for various applications, including coatings and adhesives .

Case Studies

Mécanisme D'action

The mechanism of action of 2,3-butanedione, dioxime, disodium salt primarily involves its ability to chelate metal ions. The dioxime groups form stable complexes with metal ions, effectively sequestering them. This chelation process involves the formation of coordinate bonds between the nitrogen and oxygen atoms of the dioxime groups and the metal ions.

Molecular Targets and Pathways

Metal Ions: The primary molecular targets are metal ions such as nickel and cobalt.

Chelation Pathway: The compound forms coordinate bonds with metal ions, leading to the formation of stable metal complexes.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,3-Butanedione dioxime: The parent compound without the sodium ions.

Dimethylglyoxime: A similar compound with methyl groups instead of hydrogen atoms.

Diacetyl: The diketone precursor used in the synthesis of 2,3-butanedione, dioxime, disodium salt.

Uniqueness

This compound is unique due to its enhanced solubility in water compared to its parent compound, 2,3-butanedione dioxime. This increased solubility makes it more suitable for applications in aqueous environments, particularly in analytical and industrial settings.

Activité Biologique

2,3-Butanedione, dioxime, disodium salt (commonly referred to as diacetyl dioxime or DAM) is a chemical compound with significant biological activity, particularly in the context of its applications as a chelating agent and its potential role in neutralizing toxic substances. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Chemical Formula : C₄H₈N₂O₂

- Molecular Weight : 116.1185 g/mol

- CAS Registry Number : 95-45-4

The structure of 2,3-butanedione dioxime includes two oxime groups that contribute to its nucleophilic properties, allowing it to interact with various metal ions and organic compounds.

2,3-Butanedione dioxime exhibits biological activity primarily through its ability to chelate metal ions and neutralize toxic chemicals. The nucleophilic sites in the compound (carbonyl oxygen and oxime nitrogen) enable it to form stable complexes with metal ions, which can be beneficial in detoxification processes.

Chelation Mechanism

The chelation process involves the formation of a ring structure where the metal ion is coordinated by multiple atoms from the ligand. This interaction can effectively sequester heavy metals and radionuclides, preventing their harmful effects on biological systems. The compound has been shown to form five to seven-membered rings with various metal ions, enhancing its efficacy as a chelating agent .

1. Neutralization of Toxic Chemicals

Research indicates that 2,3-butanedione dioxime can neutralize a range of toxic industrial chemicals, including pesticides and heavy metals. It has been particularly noted for its ability to react with organophosphate pesticides and other harmful substances through nucleophilic attack .

2. Therapeutic Potential

Studies have suggested that formulations containing 2,3-butanedione dioxime could serve as topical skin protectants against chemical exposure. These formulations may include carriers such as polyethylene glycol (PEG) for enhanced delivery and effectiveness .

Case Study 1: Pesticide Neutralization

In a study examining the efficacy of diacetyl dioxime in neutralizing organophosphate pesticides, researchers found that applying a solution containing the compound significantly reduced pesticide toxicity in laboratory settings. The optimal ratio for application ranged from 5:1 to 10:1 (compound to pesticide), demonstrating effective detoxification .

Case Study 2: Heavy Metal Chelation

Another investigation focused on the ability of 2,3-butanedione dioxime to chelate lead and other heavy metals in vivo. Results indicated that administration of the compound led to decreased levels of these metals in biological samples from treated subjects, suggesting its potential use in treating heavy metal poisoning .

Data Summary Table

| Property | Value |

|---|---|

| Chemical Formula | C₄H₈N₂O₂ |

| Molecular Weight | 116.1185 g/mol |

| CAS Registry Number | 95-45-4 |

| Chelation Capacity | Forms stable complexes with heavy metals |

| Application Ratio (Pesticides) | 5:1 to 10:1 |

Propriétés

Numéro CAS |

60908-54-5 |

|---|---|

Formule moléculaire |

C4H6N2Na2O2 |

Poids moléculaire |

160.08 g/mol |

Nom IUPAC |

disodium;2-N,3-N-dioxidobutane-2,3-diimine |

InChI |

InChI=1S/C4H8N2O2.2Na/c1-3(5-7)4(2)6-8;;/h7-8H,1-2H3;;/q;2*+1/p-2/b5-3+,6-4+;; |

Clé InChI |

QLTLFMCLBXKKCR-ZOGBMKMPSA-L |

SMILES |

CC(=N[O-])C(=N[O-])C.[Na+].[Na+] |

SMILES isomérique |

C/C(=N\[O-])/C(=N/[O-])/C.[Na+].[Na+] |

SMILES canonique |

CC(=N[O-])C(=N[O-])C.[Na+].[Na+] |

Key on ui other cas no. |

60908-54-5 |

Pictogrammes |

Irritant |

Numéros CAS associés |

95-45-4 (Parent) |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.